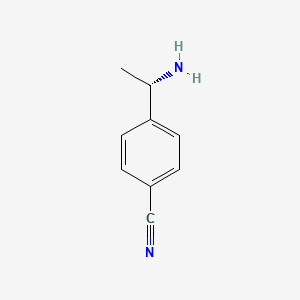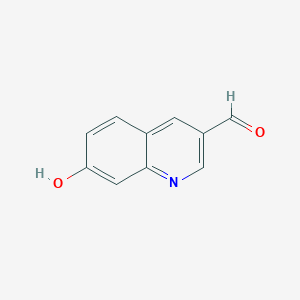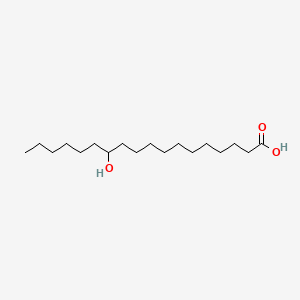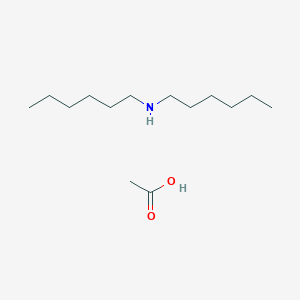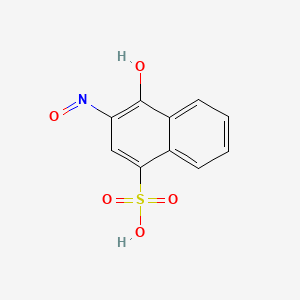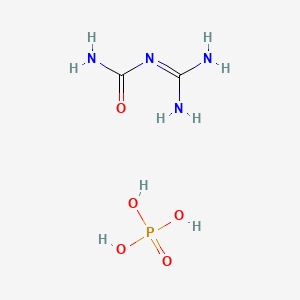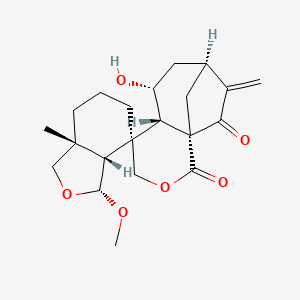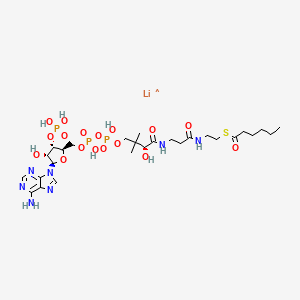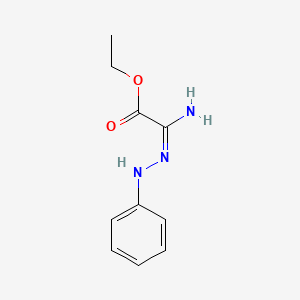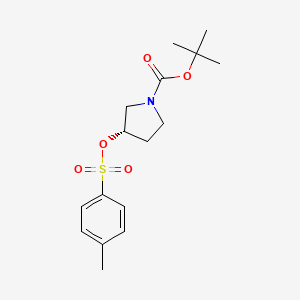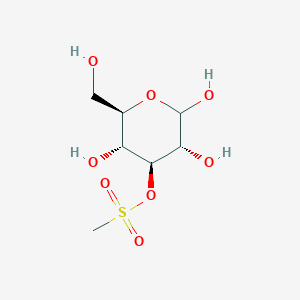
3-O-Methylsulfonyl-D-glucopyranose
Übersicht
Beschreibung
3-O-Methylsulfonyl-D-glucopyranose is a carbohydrate derivative . Its CAS Number is 40631-95-6 and its molecular formula is C7H14O8S . The molecular weight of this compound is 258.25 .
Molecular Structure Analysis
The linear formula of 3-O-Methylsulfonyl-D-glucopyranose is C7H14O8S . This indicates that the molecule is composed of 7 carbon atoms, 14 hydrogen atoms, 8 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis
3-O-Methylsulfonyl-D-glucopyranose has a molecular weight of 258.25 . It is typically stored in a refrigerated environment .Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition and Structure Studies
The synthesis of various 1-thio-D-glucopyranose derivatives, including sulfonate esters and sulfonamides, has been explored for their potential use in enzyme inhibition studies. These compounds, due to their unusual anomeric functionality, might resist or even inhibit normal enzymatic carbohydrate processing, offering insights into enzyme structure, mechanism, and function (Knapp, Darout, & Amorelli, 2006).
Antagonistic Properties Against Endotoxin
Research on α-D-Glucopyranose derivatives has highlighted their potential in antagonizing the toxic effects of endotoxins, which are significant components of Gram-negative bacterial membranes. These compounds, through their specific structure, can inhibit the lipopolysaccharide-mediated activation of immune cells, blocking cytokine production and offering a therapeutic avenue for diseases caused by endotoxins (Mullarkey et al., 2003).
Stereospecific Protection Against Alloxan Diabetes
The stereospecific effects of 3-O-methyl-D-glucopyranose derivatives have been observed in protecting pancreatic beta cells from alloxan-induced toxicity, suggesting a highly stereospecific interaction with beta cell membranes. This specificity points towards the potential of these compounds in diabetes research, focusing on the protection and preservation of beta-cell function (Rossini, Cahill, Jeanioz, & Jeanioz, 1975).
Conformational Studies of O-Methylated Compounds
The conformational aspects of O-methylated amylose, cyclodextrins, and glucoses have been studied, revealing insights into the structure and hydrogen bonding of these compounds. Such studies are crucial for understanding the interactions and stability of glucopyranose derivatives in various solvents, contributing to the development of new materials and pharmaceuticals (Casu, Reggiani, Gallo, & Vigevani, 1968).
Oxidative Studies for Derivative Synthesis
Investigations into the chromic oxidation of 3-O-methyl-D-glucopyranose have provided valuable insights into the synthesis of new derivatives. These studies not only contribute to the fundamental understanding of carbohydrate chemistry but also pave the way for novel applications in synthetic chemistry and material science (Frascaroli, Salas-peregrin, Sala, & Signorella, 2009).
Eigenschaften
IUPAC Name |
[(3R,4S,5R,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl] methanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O8S/c1-16(12,13)15-6-4(9)3(2-8)14-7(11)5(6)10/h3-11H,2H2,1H3/t3-,4-,5-,6+,7?/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRRSBHCHONHCPP-QTSLKERKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1C(C(OC(C1O)O)CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)O[C@H]1[C@@H]([C@H](OC([C@@H]1O)O)CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20721962 | |
| Record name | 3-O-(Methanesulfonyl)-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20721962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-O-Methylsulfonyl-D-glucopyranose | |
CAS RN |
40631-95-6 | |
| Record name | 3-O-(Methanesulfonyl)-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20721962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



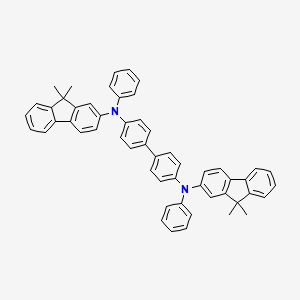
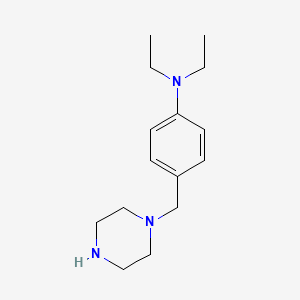
![4-Chlorobenzo[d]thiazole-2-carboxylic acid](/img/structure/B3028860.png)
